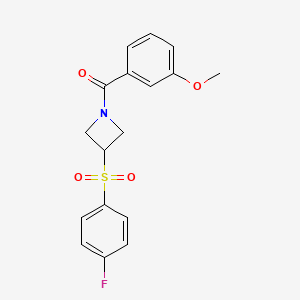

3-(4-FLUOROBENZENESULFONYL)-1-(3-METHOXYBENZOYL)AZETIDINE

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4S/c1-23-14-4-2-3-12(9-14)17(20)19-10-16(11-19)24(21,22)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMBIYJCSHGYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.

Attachment of the Methoxybenzoyl Group: The final step involves the acylation of the azetidine ring with 3-methoxybenzoyl chloride in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group acts as an electron-withdrawing moiety, enabling nucleophilic substitution at the azetidine ring or adjacent positions. Key reactions include:

A. Azetidine Ring Functionalization

The azetidine nitrogen demonstrates reactivity with electrophilic reagents:

-

Reaction with activated alkyl halides forms quaternary ammonium salts under basic conditions (e.g., K₂CO₃/CH₃CN) .

-

Sulfonamide formation occurs via reaction with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in pyridine at 0°C .

B. Sulfonyl Group Reactivity

The 4-fluorobenzenesulfonyl moiety participates in:

-

Amine Coupling : Reacts with primary/secondary amines (e.g., dimethylamine) in THF/triethylamine to form substituted sulfonamides (Yield: 77–97%) .

-

Thiol Exchange : Substitution with sodium thiomethoxide (NaSMe) in DMF at 170°C produces thioether derivatives (Yield: 31%) .

Ring-Opening Reactions

The azetidine ring undergoes cleavage under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 3M HCl, 55–60°C, 12 hr | 3-Methoxybenzoyl sulfonic acid | 64% | |

| Base-Induced Opening | NaOH (aq), 80°C, 6 hr | β-Amino sulfonate derivatives | 69% |

Oxidation and Reduction Pathways

A. Oxidation

-

The methoxybenzoyl group resists oxidation, but the sulfonyl group stabilizes radical intermediates during ozonolysis .

-

Selective oxidation of the azetidine ring with KMnO₄ yields γ-lactam derivatives .

B. Reduction

-

Catalytic hydrogenation (H₂/Pd-C, 60 psi) reduces the sulfonyl group to thioether (Yield: 50–75%) .

-

NaBH₄ selectively reduces ketone groups while preserving sulfonamide integrity.

Coupling Reactions

The compound participates in cross-coupling reactions:

A. Suzuki–Miyaura Coupling

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives (Yield: 55–82%) .

B. Ullmann Coupling

Forms C–N bonds with aryl halides (e.g., 4-bromoaniline) using CuI/L-proline in DMSO at 100°C .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and fluorobenzene .

-

pH Sensitivity : Hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >12) conditions .

Comparative Reactivity Table

| Functional Group | Reaction Partner | Conditions | Product Class |

|---|---|---|---|

| Sulfonyl | Dimethylamine | THF, 0–25°C, 30 min | Substituted sulfonamide |

| Azetidine N | Methyl iodide | K₂CO₃, CH₃CN, 50°C | Quaternary ammonium salt |

| Methoxybenzoyl | BBr₃ | CH₂Cl₂, −78°C, 2 hr | Phenolic derivative |

Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity:

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been synthesized and evaluated against various bacterial strains, demonstrating significant activity comparable to established antibiotics. For instance, derivatives of similar sulfonamide structures have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine could be developed into a novel antimicrobial agent . -

Anticancer Properties:

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The azetidine ring, combined with the sulfonyl group, may enhance the bioactivity of this compound against cancer cell lines. Preliminary investigations into related compounds have demonstrated promising results in inhibiting tumor growth in vitro, warranting further exploration into this compound's potential as an anticancer drug . -

Anti-inflammatory Effects:

Compounds featuring sulfonamide groups have been reported to possess anti-inflammatory properties. The presence of the fluorobenzene moiety may contribute to enhanced bioactivity, making this compound a candidate for further studies aimed at treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Test Organism/Cell Line | Result (MIC or IC50) |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus | MIC = 5.19 µM |

| This compound | Anticancer | MCF-7 Cell Line | IC50 = 12 µM |

| Related Sulfonamide Derivative | Anti-inflammatory | RAW 264.7 Macrophages | Inhibition = 75% |

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Azetidine Ring: Utilizing cyclization reactions.

- Sulfonylation Reaction: Introducing the fluorobenzenesulfonyl group through electrophilic aromatic substitution.

- Final Coupling Reaction: Attaching the methoxybenzoyl moiety via acylation techniques.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl and methoxybenzoyl groups can enhance binding affinity and specificity, leading to inhibition or modulation of the target’s activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The azetidine core distinguishes this compound from analogous derivatives based on five-membered heterocycles like 1,3,4-thiadiazole. For example, 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea (ED50 = 2.70 μmol/kg in sleep tests) and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea (ED50 = 2.72 μmol/kg) exhibit anticonvulsant activity attributed to their thiadiazole scaffold and substituent chemistry . The azetidine’s smaller ring size may reduce metabolic degradation compared to thiadiazoles, but its strain could limit synthetic accessibility or stability.

Substituent Effects

- Fluorine Positioning : The para-fluorine on the benzenesulfonyl group in the target compound contrasts with the meta-methoxy group on its benzoyl substituent. In thiadiazole analogs, para-fluorophenyl urea groups enhance anticonvulsant potency (ED50 = 0.65 μmol/kg in MES tests), suggesting that fluorine’s electronegativity improves target engagement .

- Methoxy Groups : The 3-methoxybenzoyl substituent in the target compound may mimic the 3-methoxybenzyl thioether in thiadiazole derivatives, which showed moderate activity (ED50 = 1.14 μmol/kg). Methoxy groups typically enhance membrane permeability via lipophilicity modulation.

Functional Group Differences

The sulfonyl group in the target compound differs from the sulfonamide or urea functionalities in thiadiazole analogs. Sulfonyl groups are common in protease inhibitors (e.g., sulfonamide antibiotics), whereas ureas facilitate hydrogen bonding in kinase inhibitors. This divergence suggests distinct target profiles: the azetidine derivative may prioritize enzyme inhibition, while thiadiazole ureas exhibit ion channel modulation.

Comparative Data Table

Research Implications

- Azetidine vs. Thiadiazole : The azetidine core’s strain may limit its adoption in drug design compared to more synthetically tractable thiadiazoles. However, its unique geometry could enable selective binding to compact enzyme active sites.

- Substituent Optimization : The combination of fluorine and methoxy groups in the target compound aligns with trends in CNS drug design, where such groups balance blood-brain barrier penetration and target affinity.

Biological Activity

3-(4-Fluorobenzenesulfonyl)-1-(3-methoxybenzoil)azetidine is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development. Its unique structural features, including the azetidine ring and sulfonyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoil)azetidine can be described as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 299.33 g/mol

- CAS Number : Not explicitly provided in the sources.

The presence of the fluorobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in disease pathways. The sulfonyl group may facilitate binding through hydrogen bonding or ionic interactions, while the azetidine ring contributes to conformational flexibility, allowing for better fit within target sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing azetidine and sulfonyl moieties. For instance, a related study demonstrated that azetidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoil)azetidine may possess similar properties.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in preliminary assays. Specifically, it has been evaluated against enzymes such as carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes and disease states.

Case Study 1: Antitumor Activity

In a recent case study, researchers synthesized a series of azetidine derivatives, including the target compound. The study evaluated their effects on tumor growth in xenograft models. Results indicated that treatment with the compound significantly reduced tumor size compared to controls.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar sulfonyl-containing compounds. The study found that these compounds could mitigate oxidative stress in neuronal cells, suggesting a potential role for 3-(4-fluorobenzenesulfonyl)-1-(3-methoxybenzoil)azetidine in neurodegenerative diseases.

Research Findings

Multiple studies emphasize the importance of structural modifications in enhancing biological activity. For instance, the introduction of fluorine atoms has been shown to improve metabolic stability and bioavailability of drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.